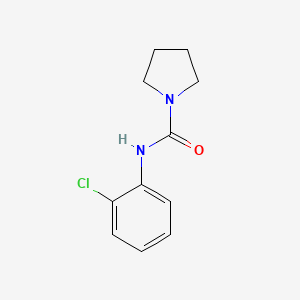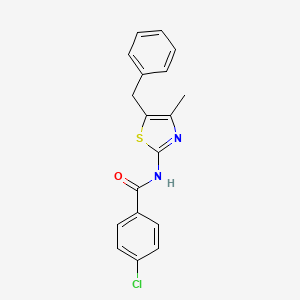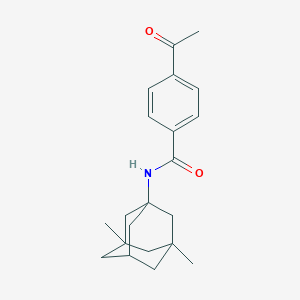![molecular formula C22H23N3O2 B7558295 4-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558295.png)
4-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one is a compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations.
作用机制
The mechanism of action of 4-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one has been studied in detail. It has been found to act as a selective inhibitor of the enzyme phosphodiesterase 10A (PDE10A). PDE10A is an enzyme that is involved in the regulation of dopamine and cAMP signaling pathways. Inhibition of PDE10A leads to an increase in dopamine and cAMP levels, which can have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one has various biochemical and physiological effects. It has been found to have anti-inflammatory and anticancer properties. It has also been found to improve cognitive function and memory. In addition, it has been found to have anxiolytic and antipsychotic effects.
实验室实验的优点和局限性
The advantages of using 4-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one in lab experiments include its selectivity towards PDE10A, its potential as a fluorescent probe, and its potential as a chiral selector. However, the limitations include its low solubility in water, which can affect its bioavailability, and its potential toxicity, which can limit its use in vivo.
未来方向
There are several future directions for the study of 4-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one. One direction is to explore its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurological disorders. Another direction is to study its potential as a fluorescent probe for imaging applications. Additionally, further studies can be conducted to explore its potential as a chiral selector in analytical chemistry.
合成方法
The synthesis of 4-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one has been reported using different methods. One of the methods involves the reaction of 4-ethylbenzoyl chloride with hydrazine hydrate to form 4-ethylphenylhydrazine. This is then reacted with ethyl chloroacetate to form ethyl 2-(4-ethylphenyl)hydrazinecarboxylate, which is further reacted with 2-phenylethylamine to form the desired compound.
科学研究应用
The compound has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent, anti-inflammatory agent, and antipsychotic agent. In materials science, this compound has been studied for its potential as a fluorescent probe and in analytical chemistry, it has been studied for its potential as a chiral selector.
属性
IUPAC Name |
4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-2-16-8-10-18(11-9-16)21-23-22(27-24-21)19-14-20(26)25(15-19)13-12-17-6-4-3-5-7-17/h3-11,19H,2,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGKFTVUWCXMRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone](/img/structure/B7558222.png)

![2-iodo-N-[3-[(2-iodobenzoyl)-methylamino]propyl]benzamide](/img/structure/B7558227.png)

![N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide](/img/structure/B7558249.png)


![1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B7558264.png)
![4-fluoro-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B7558270.png)
![N-(3-methylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]acetamide](/img/structure/B7558277.png)
![4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558303.png)
![1-[2-[(4-Oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)amino]-4-phenyl-1,3-thiazol-5-yl]ethanone](/img/structure/B7558309.png)